molecular formula C24H25N3O7S2 B2713461 Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398999-65-0

Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2713461
CAS No.: 398999-65-0
M. Wt: 531.6
InChI Key: UXEGKGYHZOBAAG-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene contains a five-membered ring made up of one sulfur atom with the formula C4H4S . The structure of the compound would be more complex due to the additional functional groups attached to the thiophene ring.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The Suzuki–Miyaura coupling is another important reaction involving organoboron compounds, which are highly valuable building blocks in organic synthesis .

Scientific Research Applications

Synthesis and Structural Analysis

Crystal Structure Analysis :

  • The study of similar compounds, like 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, involves crystallographic analysis to understand their molecular conformations and interactions. Such analysis helps in elucidating the chair conformation of piperazine rings and the dihedral angles between rings, which is crucial for designing compounds with desired properties (Faizi, Ahmad, & Golenya, 2016).

Synthesis of Derivatives :

  • The synthesis of novel 1,2,4-Triazole derivatives from reactions involving similar ester ethoxycarbonylhydrazones highlights the chemical versatility of such compounds. These derivatives exhibit antimicrobial activities, demonstrating the potential for pharmaceutical applications (Bektaş et al., 2007).

Derivatization for Analytical Applications :

  • Compounds with a substituted piperazine structure can be used as derivatization reagents in liquid chromatography, enhancing the detection and analysis of analytes. The design of such reagents involves considerations for sensitive detection and ease of removal post-analysis, which are essential for high-throughput and accurate analytical methods (Wu et al., 1997).

Biological Activities

Antimicrobial and Antioxidant Studies :

  • The creation of lignan conjugates and benzothiophene derivatives has been explored for their antimicrobial and antioxidant properties. These studies indicate that the structural features inherent to compounds like the one can be fine-tuned to enhance biological activities, offering potential therapeutic benefits (Raghavendra et al., 2016).

Receptor Antagonist Potential :

  • Piperazine derivatives have been synthesized and evaluated as 5-HT7 receptor antagonists. This highlights the relevance of such compounds in developing new treatments for neurological disorders, leveraging the structural flexibility of piperazine-based compounds to modulate receptor interactions (Yoon et al., 2008).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .

Properties

IUPAC Name

ethyl 4-[4-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7S2/c1-3-34-24(30)26-12-14-27(15-13-26)36(31,32)17-10-8-16(9-11-17)22(28)25-20-18-6-4-5-7-19(18)35-21(20)23(29)33-2/h4-11H,3,12-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEGKGYHZOBAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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